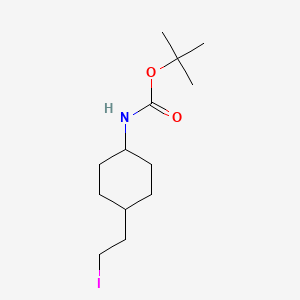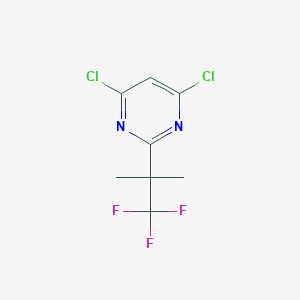
4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is a chemical compound characterized by the presence of chlorine and fluorine atoms attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 1,1,1-trifluoro-2-methylpropan-2-yl derivatives under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to form different products.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while reduction and oxidation reactions can lead to different derivatives.
Scientific Research Applications
4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane: A compound with similar fluorine and chlorine atoms but different structure and properties.
1,1-Dichloro-2,2,2-trifluoroethane: Another related compound with distinct chemical behavior.
Uniqueness
4,6-Dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C8H7Cl2F3N2 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
4,6-dichloro-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H7Cl2F3N2/c1-7(2,8(11,12)13)6-14-4(9)3-5(10)15-6/h3H,1-2H3 |
InChI Key |
DVXUXONXFIVILB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CC(=N1)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




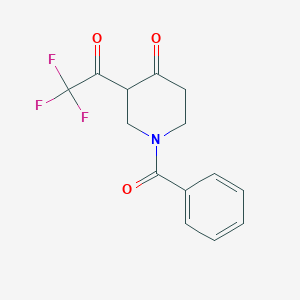
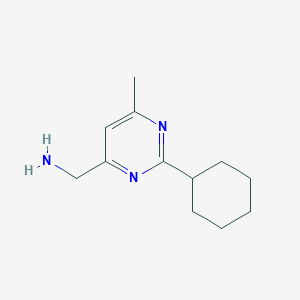
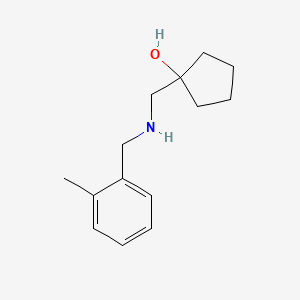
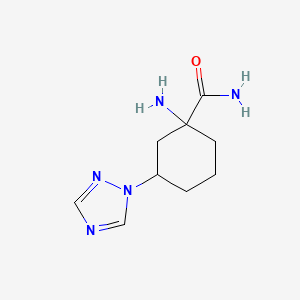
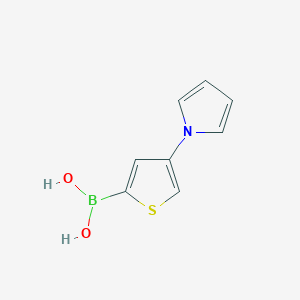
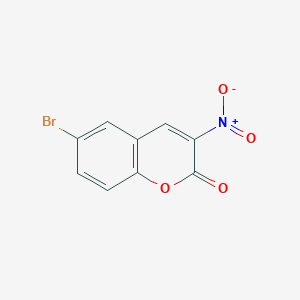
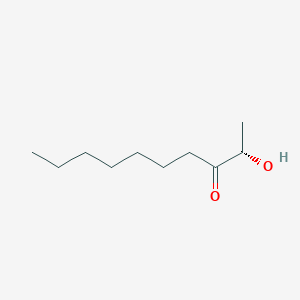
![5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13340088.png)
![5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13340094.png)
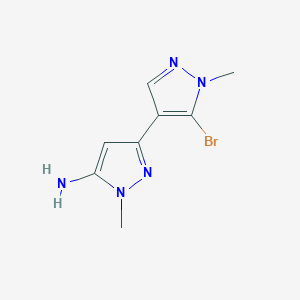
![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)
